molecular formula C25H24N2O4 B10991344 N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B10991344
M. Wt: 416.5 g/mol
InChI Key: JOIWQDZDETVAPK-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide (TMB) core linked to a 1-benzyl-substituted indole moiety. The benzyl-indole substituent introduces steric bulk and aromaticity, which may influence pharmacokinetic properties like solubility and target binding compared to simpler alkyl or heterocyclic substituents.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H24N2O4/c1-29-22-14-18(15-23(30-2)24(22)31-3)25(28)26-20-10-7-11-21-19(20)12-13-27(21)16-17-8-5-4-6-9-17/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

JOIWQDZDETVAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated indole with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving indole derivatives.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzamide moiety may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Core Modifications

  • 3,4,5-Trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide () :
    Replacing the benzyl group with a methyl group reduces steric hindrance and molecular weight (380.4 vs. ~446.5 for the benzyl analog). This simplification may enhance synthetic accessibility but could diminish target affinity due to reduced hydrophobic interactions .

  • Molecular weight (312.32) is significantly lower, suggesting differences in bioavailability compared to the benzyl-indole derivative .

Side-Chain Variations

  • Acrylamide Derivatives (): Compounds like 4a–4e and 2a–c incorporate acrylamide-linked furan and aryl groups. For example, 4a (N-[1-(furan-2-yl)-3-(o-tolylamino)prop-1-en-2-yl]-TMB) has a melting point of 222–224°C and a furan-acrylamide side chain. These derivatives are synthesized via oxazolone intermediates and aryl amines, yielding 50–57% . The benzyl-indole compound’s synthesis likely follows similar pathways but with benzyl-substituted indole precursors.
  • Hydroxy-Substituted Analogs () :
    1y (N-(2-hydroxybenzoyl)-TMB) introduces a hydroxyl group, enhancing hydrogen-bonding capacity. This modification may improve aqueous solubility but reduce membrane permeability compared to the lipophilic benzyl-indole group .

Physicochemical Properties

Table 1: Key Properties of Selected TMB Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight Notable Features
N-(1-benzyl-1H-indol-4-yl)-TMB* Benzyl indole Not reported Not given ~446.5 Bulky aromatic substituent
3,4,5-TMB-N-(1-methyl-1H-indol-4-yl) Methyl indole Not reported Not given 380.4 Reduced steric hindrance
4a o-Tolyl, furan 222–224 Not given 478.5 Acrylamide linker
2a 3-Chlorophenyl, furan 248–250 54.33 487.9 Chloro group enhances stability
1y 2-Hydroxybenzoyl Not reported 33 332.1 Hydroxy group improves solubility

*TMB = 3,4,5-trimethoxybenzamide

Key Observations:

  • Melting Points : Chlorophenyl-substituted derivatives (e.g., 2a, 248–250°C) exhibit higher melting points than furan-linked analogs (4a, 222–224°C), likely due to stronger intermolecular interactions from halogen substituents .
  • Synthetic Yields : Compounds with electron-deficient aryl groups (e.g., chloro in 2a, 54.33%) are synthesized in moderate yields, while hydroxy-substituted derivatives (e.g., 1y, 33%) show lower yields, possibly due to side reactions .

Biological Activity

N-(1-benzyl-1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a synthetic compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant findings from the literature.

Chemical Structure and Properties

This compound features a complex structure that combines an indole moiety with a trimethoxybenzamide group. The molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, and it has a molecular weight of approximately 382.5 g/mol. The presence of both indole and trimethoxy groups is significant for its biological activity.

The biological activity of this compound is attributed to its interaction with various cellular targets. It has been shown to:

  • Inhibit Tubulin Polymerization : Similar to other compounds with a trimethoxyaryl structure, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase1.
  • Induce Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases12.

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)52G2/M phase arrest, apoptosis
MDA-MB-231 (Triple-Negative Breast Cancer)74G2/M phase arrest, apoptosis
HeLa (Cervical Cancer)65Induction of apoptosis

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells1[^4^].

Other Biological Activities

Beyond its anticancer effects, this compound may also possess:

  • Anti-inflammatory Properties : Some studies suggest potential modulation of inflammatory pathways.
  • Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains.

Case Studies and Research Findings

Several research initiatives have focused on evaluating the biological activity of this compound:

  • Study on Breast Cancer Cells : A detailed study demonstrated that this compound significantly inhibited cell proliferation in breast cancer models through microtubule disruption1.
  • Comparative Analysis with Other Compounds : When compared to similar compounds like phenstatin derivatives, this compound showed comparable or superior activity against cancer cell lines2.

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